Androgen Receptor Binding Affinity: Zanoterone vs. Flutamide and Bicalutamide
Zanoterone exhibits an androgen receptor (AR) binding affinity (Ki) of 2.2 μM (2200 nM), which is significantly lower than the active metabolite of flutamide (hydroxyflutamide, Ki = 55 nM) but higher than that of bicalutamide (Ki = 12.5 μM / 12,500 nM) [1][2]. This places zanoterone in a moderate affinity tier among this set of antiandrogens, providing a useful comparator for structure-activity relationship (SAR) studies and for experiments requiring a specific level of AR blockade.
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.2 μM (2200 nM) |
| Comparator Or Baseline | Hydroxyflutamide (active metabolite): 55 nM; Bicalutamide: 12.5 μM (12,500 nM) |
| Quantified Difference | Zanoterone has ~40-fold lower affinity than hydroxyflutamide and ~6-fold higher affinity than bicalutamide. |
| Conditions | In vitro competitive binding assays using human androgen receptor preparations. |
Why This Matters
This specific, intermediate binding affinity distinguishes zanoterone from both higher and lower affinity non-steroidal antiandrogens, making it a valuable reference standard for calibrating AR binding assays and exploring the functional consequences of different levels of receptor occupancy.
- [1] Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261-270. View Source
- [2] Furr, B. J., & Tucker, H. (1996). The preclinical development of bicalutamide: pharmacodynamics and mechanism of action. Urology, 47(1A Suppl), 13-25. View Source
